molecular formula C11H10N2O B2747129 2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile CAS No. 400082-07-7

2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile

Cat. No.: B2747129
CAS No.: 400082-07-7
M. Wt: 186.214
InChI Key: DSKHJDCGQNRTTR-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile is an organic compound with a complex structure that includes both nitrile and enone functional groups

Scientific Research Applications

2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of fine chemicals and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile typically involves the reaction of an appropriate enone with an amine and a nitrile. One common method is the condensation of 3-oxo-3-phenylprop-1-enylamine with acetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrile derivatives.

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: A simple nitrile compound used as a solvent and intermediate in organic synthesis.

    Benzonitrile: A nitrile compound with a phenyl group, used in the synthesis of pharmaceuticals and agrochemicals.

    Aminoacetonitrile: A compound with both amine and nitrile groups, used in the synthesis of nitrogen-containing heterocycles.

Uniqueness

2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile is unique due to its combination of nitrile and enone functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-7-9-13-8-6-11(14)10-4-2-1-3-5-10/h1-6,8,13H,9H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKHJDCGQNRTTR-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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